molecular formula C38H52N6O7 B601526 (3S,8S,9S,12R)-Atazanavir CAS No. 1332981-16-4

(3S,8S,9S,12R)-Atazanavir

Cat. No.: B601526
CAS No.: 1332981-16-4
M. Wt: 704.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8S,9S,12R)-Atazanavir is a specific diastereomer of Atazanavir, a potent antiviral agent belonging to the azapeptide class of HIV-1 protease inhibitors (PIs) . This compound functions by selectively binding to the active site of the HIV-1 protease enzyme, thereby inhibiting the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors. This inhibition prevents the formation of mature, infectious viral particles . As a distinct stereoisomer, this compound is of significant value in pharmaceutical research and development, particularly in the study of structure-activity relationships (SAR), metabolic pathways, and for use as an analytical reference standard in quality control procedures to ensure the stereochemical purity of the active pharmaceutical ingredient (API) . The parent compound, Atazanavir, is clinically approved for the treatment of HIV-1 infection and is distinguished from other protease inhibitors by its once-daily dosing and a potentially improved lipid profile . This high-quality chemical is supplied for research purposes and is accompanied by a Certificate of Analysis to guarantee its identity and purity . This product is intended for laboratory research use only and is not intended for human consumption.

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-RTNMLALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-16-4
Record name Atazanavir S,S,S,R-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR S,S,S,R-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Hiv 1 Protease Inhibition by Atazanavir

Elucidation of Atazanavir's Binding to the HIV-1 Protease Active Site

Atazanavir's potent inhibitory action is a direct result of its high affinity and specific binding to the active site of the HIV-1 protease. drugbank.comwikipedia.orgvulcanchem.com As a competitive peptidomimetic, its structure is designed to mimic the natural peptide substrate of the protease. wikipedia.orgasm.org This allows it to fit within the C2-symmetrical binding site of the dimeric enzyme. wikipedia.org

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. nih.gov Key interactions include:

Hydrogen Bonding: The central hydroxyl group of Atazanavir (B138) forms crucial hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of each protease monomer. asm.orgwikipedia.orgresearchgate.net Additionally, due to its quasi-symmetrical structure, Atazanavir is unique among marketed PIs in its ability to form hydrogen bonds with the backbone carbonyl oxygen of Gly48 in both monomers (Gly48A and Gly48B). asm.orgresearchgate.net It also establishes hydrogen bonds with the backbone atoms of residues 27 and 29. asm.org

Hydrophobic Interactions: The bulky tert-butyl groups at the P2 and P2' positions of Atazanavir engage in significant van der Waals contacts with Ile50 of each protease monomer (Ile50A and Ile50B). asm.org The large phenylpyridyl group at the P1 position also contributes to binding. dovepress.comtandfonline.com

These extensive interactions stabilize the inhibitor-enzyme complex, effectively blocking the active site from accessing its natural substrates. asm.orgwikipedia.org

Inhibition of Gag and Gag-Pol Polyprotein Processing by Atazanavir

By binding to the HIV-1 protease active site, Atazanavir directly prevents the enzyme from performing its essential function: the cleavage of the Gag and Gag-Pol polyproteins. drugbank.compediatriconcall.comnih.gov These large precursor proteins must be precisely processed to yield mature structural proteins (like matrix, capsid, and nucleocapsid) and essential viral enzymes (protease, reverse transcriptase, and integrase). dovepress.comnih.govnih.gov

Atazanavir's inhibition of this proteolytic processing is highly selective for the viral enzyme. drugbank.compediatriconcall.com Studies have shown that even at suboptimal concentrations that result in high levels of viral infectivity inhibition, the processing of Gag and Gag-Pol polyproteins is significantly disrupted, leading to an accumulation of processing intermediates. nih.goviaea.orgnih.gov This demonstrates the compound's direct impact on this critical step of the viral life cycle.

Consequences of Atazanavir Binding on Viral Maturation and Infectivity

The inhibition of Gag and Gag-Pol polyprotein cleavage by Atazanavir has profound consequences for the virus, ultimately rendering it non-infectious. drugbank.comwikipedia.orgpatsnap.com The direct result of this inhibition is the prevention of viral maturation. drugbank.comnih.govmhmedical.com

Without the proper cleavage of the polyproteins, the structural components of the virus cannot assemble correctly. This leads to the formation of immature, morphologically aberrant viral particles. drugbank.comiaea.orgnih.gov These particles often have an electron-lucent core, indicating that the viral genomic RNA may be excluded from the core structure. iaea.orgnih.gov Consequently, these virions are incapable of infecting new host cells, effectively halting the spread of the virus. drugbank.comnih.govpatsnap.com

Analogous Interaction of Atazanavir with the Protease Transition State

Atazanavir is designed as a structural analog of the transition state of the peptide bond cleavage reaction catalyzed by HIV-1 protease. dovepress.comwikipedia.orgtandfonline.com Specifically, it mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond between a phenylalanine and a proline residue. wikipedia.org

The hydroxyl group at the core of the Atazanavir molecule mimics the tetrahedral high-energy intermediate of the peptide substrate, binding tightly to the two catalytic aspartate residues in the enzyme's active site. dovepress.comwikipedia.orgtandfonline.com This "transition-state analogy" is a key principle in the design of most HIV-1 protease inhibitors, as it allows for a binding affinity that is several orders of magnitude greater than that of the natural substrate. acs.orgnih.govdiva-portal.org This tight binding effectively "traps" the enzyme in an inactive conformation, preventing it from catalyzing the cleavage of its natural polyprotein substrates.

Structural Biology of Atazanavir Protease Interactions

X-Ray Crystallographic Studies of Atazanavir-HIV-1 Protease Complexes

X-ray crystallography has been an indispensable tool in elucidating the precise interactions between atazanavir (B138) and the HIV-1 protease. These studies provide atomic-level details of how the inhibitor binds to both wild-type and mutated forms of the enzyme, offering insights into its efficacy and the mechanisms of drug resistance.

Crystallographic analysis of atazanavir bound to wild-type HIV-1 protease reveals that the inhibitor takes advantage of the enzyme's homodimeric nature. researchgate.netasm.org Due to its quasi-symmetric chemical structure, atazanavir can form analogous contacts with each of the two monomers of the protease. nih.gov A key feature of this interaction is the extensive network of hydrogen bonds formed between the inhibitor and the main-chain atoms of the protease, a characteristic that distinguishes atazanavir from many other protease inhibitors. asm.org The central hydroxyl group of atazanavir forms crucial hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') from each monomer. researchgate.netasm.org This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. acs.org

Structural data from the Protein Data Bank (PDB) for atazanavir in complex with wild-type HIV-1 protease highlights the specific binding orientation. For instance, the structure with PDB ID 2AQU was determined at a resolution of 2.00 Å. rcsb.org

PDB IDResolution (Å)R-Value WorkR-Value FreeOrganism
2AQU 2.000.2270.238Human immunodeficiency virus type 1
2O4K 1.600.1830.209Human immunodeficiency virus type 1
A summary of selected X-ray crystallographic data for Atazanavir in complex with HIV-1 protease. rcsb.orgrcsb.org

The emergence of drug-resistant mutations in the HIV-1 protease is a significant challenge in antiretroviral therapy. X-ray crystallography has been instrumental in understanding how these mutations affect atazanavir binding. Studies have been conducted on various protease mutants, including those with mutations like I50L, I50V, A71V, and N88S, which are associated with atazanavir resistance. nih.govresearchgate.netmdpi.com

For example, the I50L mutation, a signature mutation for atazanavir resistance, has been shown to cause steric clashes with the bulky tert-butyl groups of the inhibitor. nih.gov However, this same mutation can increase the susceptibility to other protease inhibitors. nih.gov Crystallographic studies of atazanavir in complex with a multi-drug resistant protease variant (containing mutations M46I, V82F, I84V, and L90M) revealed that atazanavir can adopt a different bound conformation to accommodate the changes in the active site, which may explain its retained activity against some resistant strains. nih.gov The flexibility of atazanavir's molecular structure allows it to establish different but effective binding conformations within the mutated protease active site. nih.gov

Research on the I50V/A71V and I50L/A71V double mutants has shown that these substitutions alter van der Waals interactions between the protease and atazanavir. researchgate.netasm.org The selection of either the I50V or I50L mutation is influenced by the chemical groups at the P2 position of atazanavir. asm.org

Detailed Mapping of Atazanavir Interaction Sites within the Protease Active Cleft

The high affinity of atazanavir for the HIV-1 protease is a result of a combination of specific interactions within the enzyme's active site cleft.

Atazanavir forms an extensive network of hydrogen bonds with the HIV-1 protease. researchgate.net Its central hydroxyl group makes critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). researchgate.netasm.org Furthermore, atazanavir is unique among marketed protease inhibitors in its ability to form hydrogen bonds with the backbone oxygen of Gly48 in both monomers of the protease, a result of its quasi-symmetrical structure. researchgate.netasm.org These interactions are crucial for substrate recognition and inhibitor binding. researchgate.net

Hydrophobic interactions also play a significant role. Atazanavir's structure includes hydrophobic moieties that interact with hydrophobic pockets (S1, S1', S2, and S2') within the protease active site. researchgate.netwikipedia.org The replacement of certain residues, like Ile50 with valine or leucine (B10760876), can disrupt this hydrophobic network, affecting the binding affinity of atazanavir. mdpi.com

Interacting Residue (Monomer A/B)Type of Interaction
Asp25 / Asp25' Hydrogen Bond (via central hydroxyl)
Gly27 / Gly27' Hydrogen Bond (main chain)
Asp29 / Asp29' Hydrogen Bond (main chain)
Gly48 / Gly48' Hydrogen Bond (main chain)
Ile50 / Ile50' Hydrophobic Interaction, van der Waals
Pro81 / Pro81' van der Waals
Val82 / Val82' van der Waals
A table summarizing the key interactions between Atazanavir and the HIV-1 protease active site. researchgate.netasm.orgpnas.org

The specific stereochemical configuration of (3S,8S,9S,12R)-Atazanavir is fundamental to its potent inhibitory activity. vulcanchem.com This precise three-dimensional arrangement of atoms allows the molecule to fit optimally into the protease active site, maximizing favorable interactions and contributing to its high binding affinity and selectivity. vulcanchem.com The stereochemistry at the four chiral centers dictates the orientation of the various functional groups, ensuring they are correctly positioned to form the critical hydrogen bonds and hydrophobic contacts with the protease residues. vulcanchem.com Any alteration in this stereochemistry would significantly impact the compound's binding characteristics and, consequently, its efficacy. vulcanchem.com

Conformational Dynamics of HIV-1 Protease Upon Atazanavir Binding

The binding of atazanavir to HIV-1 protease induces significant conformational changes in the enzyme. The protease itself is a highly dynamic protein, and this flexibility is essential for its function. pnas.org The most notable conformational change upon inhibitor binding is the movement of the "flaps," two flexible β-hairpins (residues 43-58) that cover the active site. In the unbound state, the flaps are in a more open conformation. When atazanavir binds, the flaps close down over the inhibitor, sequestering it from the solvent and forming a more compact enzyme-inhibitor complex. mdpi.com

Flap Dynamics and Active Site Volume Changes

The flexible flaps of the HIV-1 protease, typically comprising residues 46–54, play a pivotal role in its enzymatic function. nih.gov In its unbound (apo) state, the protease flaps are highly flexible and exist in dynamic equilibrium between open and semi-open conformations, which allows the substrate to enter the active site. nih.govoup.complos.org Upon binding of a substrate or an inhibitor like atazanavir, the flaps move to a closed conformation, sequestering the ligand within the active site. nih.govmdpi.com

Molecular dynamics simulations show that the binding of atazanavir, along with other protease inhibitors, significantly affects the structural flexibility and dynamic behavior of the protease, particularly stabilizing the flaps in a closed conformation. nih.govsemanticscholar.org This stabilization is crucial for the inhibitor's potency. However, mutations within the protease, even those distant from the active site, can alter flap dynamics, which is a common mechanism of drug resistance. plos.org

Studies on specific HIV-1 protease variants have provided detailed insights into these dynamic changes. For instance, research on a subtype C variant with an L38HL insertion revealed that the mutation alters the hydrogen bond and hydrophobic interaction networks. nih.gov This leads to increased flexibility in the hinge region (residues 35-42), which in turn affects the curling of the flap tips and the direction of flap movement. nih.gov These subtle alterations can cause a change in the active site volume. nih.govnih.gov In this specific variant, the changes in flap flexibility combined with an increase in the active site volume were found to enhance the binding affinity for atazanavir. nih.govnih.govmdpi.com This was partly because the altered dynamics facilitated a shift in atazanavir's hydrogen bonding network from active site residues to flap residues, stabilizing the complex. mdpi.com

Conversely, other mutations are known to confer resistance by disrupting the inhibitor's ability to hold the flaps closed. The G48V mutation, for example, is associated with resistance to atazanavir. mdpi.com Structural studies have shown that the bulkier valine side chain, compared to glycine, reduces the number of interactions between the flap region (residues 47-50) and the inhibitor. mdpi.com Similarly, a potential I50L substitution would create a steric clash with atazanavir's large t-butyl groups, forcing the flaps to open slightly and thereby reducing binding affinity. researchgate.net

Table 1: Research Findings on Flap Dynamics and Active Site Volume Changes with Atazanavir

Research Focus Key Finding Impact on Atazanavir Interaction Reference(s)
General Binding Atazanavir binding stabilizes the protease flaps in a closed conformation. Essential for potent inhibition by sequestering the drug in the active site. nih.govsemanticscholar.org
L38HL Insertion Variant Increased flexibility at the hinge-fulcrum interface, affecting flap tip curling and movement. Causes a subtle change in active site volume and alters interaction networks, paradoxically increasing binding affinity for Atazanavir in this variant. nih.govnih.govmdpi.com
G48V Mutation Increased side chain size reduces interactions between the flap and the inhibitor; an important hydrogen bond is lost. Confers resistance by weakening the inhibitor's hold on the flaps. mdpi.com
I50L (Hypothetical) Predicted steric clash between the leucine side chain and Atazanavir's t-butyl groups. Would force a slight opening of the flaps, leading to reduced binding affinity. researchgate.net

Dimer Interface Stability and Atazanavir Complex Formation

The HIV-1 protease is only active as a homodimer, and the stability of the interface between the two 99-amino-acid monomers is essential for its function. nih.govuah.es This interface is extensive, formed by the interdigitation of the N- and C-termini of the two monomers and interactions involving the flaps and other regions, creating the active site in the process. mdpi.commdpi.com Atazanavir forms a stable complex with the protease dimer through a network of interactions. A key feature of its binding is the formation of extensive direct hydrogen bonds with main-chain atoms of the protease, a characteristic it shares more with natural peptide substrates than with other inhibitors. researchgate.net Notably, atazanavir's quasi-symmetrical structure allows it to form hydrogen bonds with the carbonyl oxygen of Gly48 in the flaps of both monomers (A and B), an interaction not seen with less symmetrical inhibitors. researchgate.net

Mutations that alter the stability of the dimer interface represent a distinct class of drug resistance mechanisms. nih.gov Residues such as Leu24, Ile50, and Phe53 are located at the interface between the two subunits. nih.gov Specific mutations associated with atazanavir resistance, such as L24I and F53L, can reduce the stability of the dimer. nih.gov These mutations can lead to increased dissociation of the dimer, which renders the enzyme inactive. While this may seem counterproductive for the virus, these mutations often strike a balance, reducing inhibitor binding affinity while maintaining sufficient protease activity for viral maturation. nih.gov The I50V mutation, for instance, not only affects inhibitor interaction directly at the flap tip but also alters the dimer interface, leading to a loss of inter-subunit interactions and lower dimer stability. nih.govmdpi.com

Interestingly, not all mutations affecting stability confer resistance. The L76V mutation, for example, is associated with increased susceptibility to atazanavir. acs.org This highlights the complex and sometimes unpredictable effects of structural changes on the enzyme's interaction with different inhibitors.

Table 2: Atazanavir-Protease Interactions at the Dimer Interface

Interacting Component Type of Interaction Significance Reference(s)
Gly48 (Monomer A & B) Direct hydrogen bonds with Atazanavir. Unique to quasi-symmetrical inhibitors like Atazanavir; enhances complex stability by engaging both flaps. researchgate.net
Ile50 (Monomer A & B) van der Waals contacts with Atazanavir's t-butyl groups; interacts via a conserved water molecule (W301). Critical for positioning and stability; mutations (e.g., I50V, I50L) disrupt these interactions and can reduce dimer stability. nih.govmdpi.comresearchgate.net
Catalytic Asp25 (Monomer A & B) Hydrogen bonds with Atazanavir's central hydroxyl group. Core interaction for all transition-state analogue inhibitors, anchoring the drug in the active site. researchgate.net
Interface Residues (e.g., L24, F53) Non-covalent interactions between subunits. Mutations (e.g., L24I, F53L) can destabilize the dimer, a mechanism of resistance to Atazanavir. nih.gov

Mechanisms of Hiv 1 Protease Drug Resistance to Atazanavir

Identification and Characterization of Atazanavir (B138) Resistance Mutations

Resistance to atazanavir is conferred by a combination of primary and accessory mutations in the protease gene. mdpi.com These mutations can occur in different regions of the enzyme, including the active site, the flap regions that cover the active site, and more distant locations. mdpi.comd-nb.info

A key feature of atazanavir resistance is the emergence of specific primary mutations. The I50L substitution, where isoleucine at position 50 is replaced by leucine (B10760876), is considered a signature mutation for atazanavir resistance, particularly in treatment-naïve patients. oup.comnatap.org This mutation confers specific resistance to atazanavir while surprisingly increasing susceptibility to other protease inhibitors. natap.orgnih.govnih.gov Another important primary mutation is N88S (asparagine to serine at position 88), which can emerge early during in vitro selection and is associated with a significant reduction in atazanavir susceptibility. oup.comstanford.edu The I84V mutation is also a major resistance mutation that can affect the binding of multiple PIs, including atazanavir. brieflands.compharmgkb.orgnih.gov

A comprehensive analysis of sequences from patients failing atazanavir-containing regimens identified several major drug resistance mutations (DRMs) with a prevalence greater than 5%. nih.gov

Table 1: Prevalence of Major Drug Resistance Mutations Selected by Atazanavir

MutationPrevalence (%)
I50L34.1
M46I32.6
V82A22.3
L90M19.3
I54V16.3
N88S10.2
M46L7.6
V32I6.4
I84V6.1

Data sourced from an analysis of 264 sequences with one or more PI-associated DRMs. mdpi.comnih.gov

Mutations within the active site of the HIV-1 protease can directly interfere with the binding of atazanavir. The active site is a cavity where the inhibitor binds to block the enzymatic activity necessary for viral maturation. nih.gov

The V82T mutation, a substitution of valine with threonine at position 82, is associated with reduced susceptibility to atazanavir. stanford.edu Similarly, the I84V mutation, involving the substitution of isoleucine with valine at position 84, is a major resistance mutation that significantly impacts the binding of several PIs, including atazanavir. mdpi.comnih.gov Structural studies of a highly resistant protease variant (M46I/V82F/I84V/L90M) complexed with atazanavir have shown that the inhibitor can adopt different conformations in response to these active site changes, which may explain why some mutations are better tolerated than others. asm.org For instance, the V82F mutation is not commonly selected by atazanavir alone, suggesting the drug can accommodate this change to some extent. asm.org However, the accumulation of multiple mutations, including those at positions 82 and 84, leads to high-level resistance. asm.org

The flap regions of the HIV-1 protease (residues 46-54) are flexible loops that cover the active site and are crucial for binding both substrates and inhibitors. nih.govnih.gov Mutations in this region can significantly affect atazanavir susceptibility.

The G48V mutation (glycine to valine at position 48) is a major mutation selected by saquinavir (B1662171) and is also a minor mutation for atazanavir, contributing to cross-resistance. mdpi.complos.org This mutation increases the size of the amino acid side chain, which can interfere with inhibitor binding. mdpi.com Structural studies have shown that G48V can reduce the number of interactions between the flap region and the inhibitor. mdpi.com

The I50V mutation (isoleucine to valine at position 50) is primarily associated with resistance to amprenavir (B1666020) and darunavir. nih.govresearchgate.net Unlike the atazanavir-signature I50L mutation, I50V can lead to cross-resistance to other PIs but not typically to atazanavir. nih.gov In fact, viruses with the I50V mutation often remain susceptible to atazanavir. i-base.info The distinct effects of I50L and I50V highlight the subtle yet critical nature of amino acid substitutions at this position in determining PI susceptibility. nih.govresearchgate.net

L24I : The substitution of leucine to isoleucine at position 24 is considered a minor or accessory mutation for atazanavir. mdpi.comnih.gov While it doesn't directly interact with the inhibitor, it is located near the catalytic Asp25 residue and can influence the dimer stability of the protease. mdpi.comnih.gov

F53L : The F53L mutation (phenylalanine to leucine at position 53) is a minor resistance mutation selected by lopinavir (B192967) and atazanavir. mdpi.comnih.govresearchgate.net This mutation is located in the flap region and can reduce the stability of the protease dimer. nih.govasm.org

L90M : The L90M mutation (leucine to methionine at position 90) is a major resistance mutation for saquinavir and nelfinavir (B1663628) and also appears in atazanavir-resistant isolates, often in combination with other mutations. mdpi.comasm.orgnih.gov As a distal mutation, L90M can propagate structural changes to the active site, thereby affecting atazanavir binding. plos.org

Accessory mutations often compensate for the loss of viral fitness caused by primary resistance mutations. d-nb.info An analysis of atazanavir-selected mutations identified several common accessory DRMs. nih.govnih.gov

Table 2: Prevalence of Common Accessory Drug Resistance Mutations Selected by Atazanavir

MutationPrevalence (%)
L33F20.8
Q58E15.9
K20T14.4
G73S11.7
L10F9.8
F53L9.8
K43T8.7
L24I6.1

Data sourced from an analysis of 264 sequences with one or more PI-associated DRMs. mdpi.comnih.gov

Cross-Resistance Profiles of Atazanavir with Other Protease Inhibitors

Atazanavir was designed to have a distinct resistance profile compared to earlier protease inhibitors (PIs). pharmgkb.org However, extensive use has revealed complex patterns of cross-resistance, where mutations selected by other PIs can confer resistance to Atazanavir, and vice versa. pharmgkb.orgresearchgate.net

A key and unique feature of Atazanavir resistance is the I50L mutation. i-base.infodrugbank.com When this mutation arises, it confers resistance to Atazanavir but often leads to retained susceptibility or even hypersusceptibility to other PIs, including Amprenavir, Indinavir, Lopinavir, Nelfinavir, Ritonavir, and Saquinavir. drugbank.comnih.gov This is in stark contrast to the I50V mutation, selected by Amprenavir, which can cause broad cross-resistance but does not typically affect Atazanavir susceptibility. i-base.infonih.gov The I50L-containing viruses often show impaired growth, which can be partially restored by the compensatory A71V mutation. nih.govdrugbank.com Remarkably, even with the A71V mutation, the I50L/A71V protease binds to other approved PIs with a 2- to 10-fold increased affinity, explaining the hypersusceptibility observed in clinical isolates. nih.govresearchgate.net

Despite the unique profile of I50L, broader cross-resistance is common, particularly in treatment-experienced patients. The accumulation of multiple PI-resistance mutations significantly reduces Atazanavir susceptibility. asm.org A study of 943 clinical isolates identified a strong correlation between decreased Atazanavir susceptibility and the presence of mutations at positions 10, 20, 24, 33, 36, 46, 48, 54, 63, 71, 73, 82, 84, and 90. asm.org While no single mutation was predictive, the presence of five or more of these substitutions was strongly linked to Atazanavir resistance. asm.org

Analyses of large datasets of resistant isolates have quantified these cross-resistance patterns. One study found that among isolates with reduced susceptibility to other PIs, a high percentage also showed resistance to Atazanavir: 78% of Nelfinavir-resistant isolates, 85% of Ritonavir-resistant isolates, 81% of Saquinavir-resistant isolates, and 84% of Indinavir-resistant isolates were also resistant to Atazanavir. aidsmap.com

Furthermore, mutations selected by Atazanavir can confer low-level cross-resistance to the newer PI, Darunavir. researchgate.netnih.govmdpi.com A comprehensive analysis of sequences from patients failing Atazanavir-containing regimens identified nine major drug-resistance mutations (DRMs) with a prevalence greater than 5%: I50L (34%), M46I (33%), V82A (22%), L90M (19%), I54V (16%), N88S (10%), M46L (8%), V32I (6%), and I84V (6%). researchgate.netnih.govmdpi.com Among these, only a small fraction were interpreted as causing intermediate (5.3%) or high-level (1.1%) resistance to Darunavir, suggesting that Atazanavir-selected resistance does not completely compromise the activity of this subsequent PI. researchgate.netnih.govmdpi.com

Atazanavir-Associated MutationImpact on AtazanavirImpact on Other Protease InhibitorsReference
I50LResistanceIncreased susceptibility (hypersusceptibility) to APV, IDV, LPV, NFV, RTV, SQV. drugbank.com, nih.gov
I50L + A71VResistance2- to 10-fold increased binding affinity for other PIs. nih.gov, researchgate.net
I84VResistanceBroad cross-resistance to most other PIs (except Amprenavir). i-base.info
M46I, V82A, L90M, I54V, N88S etc.ResistanceContribute to broad cross-resistance across the PI class. asm.org, researchgate.net, nih.gov
Full Spectrum of ATV-selected DRMsResistanceConfer low-level cross-resistance to Darunavir. researchgate.net, nih.gov, mdpi.com

Computational and Biophysical Studies of Atazanavir

Molecular Dynamics Simulations of Atazanavir-Protease Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic interactions between the HIV-1 protease enzyme and its inhibitor, atazanavir (B138). These simulations provide critical insights into the physical basis of their binding and the structural changes that occur upon complex formation.

The stability of the atazanavir-protease complex is fundamentally governed by its binding free energy. Computational methods, particularly the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, are frequently used to estimate this value. Studies have applied MM-GBSA to understand the binding of atazanavir to HIV-1 protease, revealing that a delicate balance between binding enthalpy and entropy is crucial for the interaction. nih.gov For instance, in a comparative study, the MM-GBSA binding energy for atazanavir with the SARS-CoV-2 main protease was estimated to be -117.83 kcal/mol after a 100 ns simulation, indicating a strong binding affinity. peerj.com

The binding affinity is driven by a network of specific interactions between atazanavir and the amino acid residues of the protease active site. Key interactions include hydrogen bonds and van der Waals contacts. asm.org Computational analyses have consistently identified a core set of residues within the HIV-1 protease that are critical for binding atazanavir and other protease inhibitors. These include the catalytic dyad Asp25/Asp25' and flap residues such as Ile50 and Ile50'. nih.govasm.org Other significant interacting residues that stabilize the complex include Gly27/Gly27', Ala28/Ala28', Asp29, Ile47/Ile47', Gly49/Gly49', and Val82/Val82'. nih.gov The I50L substitution, in particular, is associated with resistance to atazanavir, and structural studies show that mutations like I50L and A71V lead to significant changes in van der Waals contacts between the inhibitor and the protease. asm.org

Table 1: Key Interacting Residues in the Atazanavir-Protease Complex
ResidueLocation/RoleType of InteractionReference
Asp25 / Asp25'Catalytic SiteHydrogen Bonding nih.gov
Gly27 / Gly27'Active Sitevan der Waals nih.gov
Asp29Active SiteHydrogen Bonding nih.gov
Ile50 / Ile50'Flap Regionvan der Waals, Hydrogen Bonding (water-mediated) nih.govasm.org
Val82 / Val82'Active Sitevan der Waals nih.gov

The binding of atazanavir to HIV-1 protease induces significant conformational changes in the enzyme. MD simulations show that inhibitor binding heavily influences the structural flexibility and motion of the protease, most notably in the two "flap" regions that cover the active site. nih.gov These flaps must open to allow the inhibitor to enter and close to secure it in place. The dynamics of these flaps are a key determinant of inhibitor efficacy.

Quantum Chemical Investigations of Atazanavir

Quantum chemical methods, especially Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of the atazanavir molecule, which ultimately govern its reactivity and interaction with its biological target.

DFT is a quantum mechanics-based method used to calculate the electronic structure of molecules. nih.govscispace.com Such calculations are crucial for understanding a drug's reactivity, polarizability, and dipole moment, which are key to its binding mechanism. nih.gov For atazanavir, DFT studies, such as those using the CAM-B3LYP/6-31G* level of theory in a solvent model, have been performed to investigate its molecular structure, electronic properties, and atomic charges. nih.gov

Analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps help identify reactive sites on the molecule. nih.govmdpi.com For atazanavir, these calculations have shown that oxygen and nitrogen atoms carry significant negative charges, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov Specifically, the O20 and N26 atoms were identified as having the highest negative charges. nih.gov This detailed electronic information helps explain the observed interactions in the protease active site and can guide the design of new inhibitors with improved binding characteristics. nih.gov The frontier molecular orbitals (HOMO and LUMO) and their energy gap, also calculated via DFT, are key indicators of a molecule's chemical reactivity and kinetic stability. nih.govrsc.org

Table 2: Calculated Atomic Charges for Selected Atoms in Atazanavir using DFT
AtomNBO Charge (e)Mulliken Charge (e)SignificanceReference
O20-0.824-0.663Highest negative charge among oxygen atoms nih.gov
N26-0.824-0.663Highest negative charge among nitrogen atoms nih.gov

The insights gained from biophysical and quantum chemical studies are integrated into various computational models to accelerate the discovery of new drugs. dokumen.pub Computer-Aided Drug Design (CADD) encompasses a range of techniques used to identify and optimize potential inhibitors. mdpi.com

Structure-based drug design (SBDD) is a prominent approach that relies on the 3D structure of the target protein. dokumen.pubnih.gov Techniques like molecular docking and virtual screening are used to evaluate large libraries of compounds for their potential to bind to the HIV-1 protease active site. mdpi.comresearchgate.net Ligand-based methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are employed when the target structure is unknown or to complement structure-based approaches. mdpi.comnih.gov These models use a set of known active molecules, like atazanavir, to build a model that predicts the activity of new, untested compounds based on their structural or chemical features. mdpi.com For instance, a web-based tool, HIVprotI, uses a support vector machine (SVM)-based QSAR model developed from datasets of known inhibitors to predict the IC50 or percentage inhibition of new compounds against HIV protease. mdpi.com

Advanced Computational Approaches for Predicting Atazanavir Interactions

The field of computational drug discovery is continually evolving, with advanced methods offering greater predictive power for complex biological interactions.

Deep learning, a subset of artificial intelligence, has emerged as a powerful tool. The DeepDDI (Deep learning-based Drug-Drug Interaction) framework, for example, uses deep neural networks to predict various types of drug-drug interactions from just the drug names and their structures. pnas.org It can generate human-readable sentences describing potential interactions, such as predicting that atazanavir can decrease the metabolism of other drugs. pnas.org Another model, Molecule Transformer-Drug Target Interaction (MT-DTI), uses a deep learning approach to predict the binding affinity of drugs to viral proteins, identifying atazanavir as a potent inhibitor of the SARS-CoV-2 3C-like proteinase with a predicted Kd of 94.94 nM. nih.govnih.gov

Integrated in vitro-in silico frameworks are also becoming increasingly important. liverpool.ac.uk Physiologically Based Pharmacokinetic (PBPK) modeling combines in vitro experimental data with computational simulations to predict drug interactions within the complexity of a whole organism. liverpool.ac.uk Such models have been used to investigate complex drug-drug interactions involving atazanavir, assessing the role of metabolic enzymes and transport proteins in its pharmacokinetic profile. liverpool.ac.uk These advanced computational methods, by integrating diverse data types and employing sophisticated algorithms, provide a more holistic and accurate prediction of a drug's behavior and interactions, guiding further experimental validation and clinical application. oup.com

In Vitro Binding Kinetics and Enzyme Inhibition Studies for Atazanavir

Atazanavir is a potent and selective inhibitor of the HIV-1 protease. pmda.go.jpdrugbank.com In vitro studies are fundamental to characterizing its inhibitory activity and binding properties.

Atazanavir inhibits the activity of the HIV-RF protease with a Ki of 0.75 nM. pmda.go.jp Its antiviral activity is demonstrated by a mean 50% effective concentration (EC50) of 2 to 5 nM in various cell culture systems. drugbank.com Comparative studies have shown atazanavir to be more potent than several other protease inhibitors. pmda.go.jp Importantly, atazanavir is highly selective for the HIV protease and does not significantly inhibit human aspartyl proteases at concentrations up to 10,000 nM. pmda.go.jp

The table below summarizes the key in vitro binding and inhibition parameters for atazanavir.

Parameter Value Target/Condition Reference
Ki0.75 nMHIV-RF protease pmda.go.jp
EC502 to 5 nMVarious HIV-1 strains in cell culture drugbank.com
Association Constant (Ka)4.61 x 10^5 L/molAlpha-1-acid glycoprotein (B1211001) (AAG) asm.orgnih.gov
Protein Binding~86%Human serum proteins drugbank.comnih.gov

Atazanavir also acts as a competitive inhibitor of UGT1A1, an enzyme involved in bilirubin (B190676) metabolism. pharmgkb.org This inhibition is an off-target interaction and is responsible for the common side effect of hyperbilirubinemia. pharmgkb.org

Molecular Interactions of Atazanavir Beyond Hiv 1 Protease

Atazanavir (B138) as an Inhibitor of Human UDP Glucuronosyltransferase (UGT) 1A1

Atazanavir is a potent inhibitor of the human uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1) enzyme. drugs.comnih.govcpicpgx.org UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin (B190676), a process that converts unconjugated, water-insoluble bilirubin into a water-soluble conjugated form that can be excreted in bile. nih.govjhoponline.com The inhibition of UGT1A1 by Atazanavir is a direct interaction and appears to be a competitive one. pharmgkb.orgnih.govtandfonline.com

Research has demonstrated this inhibitory effect using various in vitro systems, including human liver microsomes and cDNA-expressed UGT1A1 enzymes. nih.gov Studies have determined the inhibitory potency of Atazanavir against UGT1A1-mediated bilirubin glucuronidation. The mechanism of inhibition has been described as linear mixed-type. nih.gov The inhibition constant (Ki) for Atazanavir against UGT1A1 has been reported to be 1.9 µM. nih.gov Another study investigating the inhibition of β-estradiol 3-β-D-glucuronide formation, also catalyzed by UGT1A1, reported an IC₅₀ value of 0.54 µM in human liver microsomes and 0.16 µM with recombinant UGT1A1. tandfonline.com

This specific off-target interaction is noteworthy because Atazanavir itself is not metabolized by UGT1A1. pharmgkb.orgg-standaard.nl The inhibition is a direct effect on the enzyme's activity, leading to specific biochemical consequences. nih.govg-standaard.nl

Inhibitory Potency of Atazanavir on UGT1A1
ParameterValueSystem/SubstrateSource
IC₅₀2.4 µMcDNA-expressed UGT1A1 / Bilirubin nih.gov
IC₅₀2.5 µMHuman Liver Microsomes / Bilirubin nih.gov
Ki1.9 µMHuman Liver Microsomes / Bilirubin (Mixed-type inhibition) nih.gov
IC₅₀0.54 µMHuman Liver Microsomes / β-estradiol tandfonline.com
IC₅₀0.16 µMRecombinant UGT1A1 / β-estradiol tandfonline.com

Atazanavir's Modulatory Effects on Cytochrome P450 Isozymes (CYP3A4, CYP3A, CYP2C8)

Atazanavir interacts significantly with the cytochrome P450 (CYP) system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govnih.gov Atazanavir is both a substrate and an inhibitor of the CYP3A4 isoenzyme, which is a major drug-metabolizing enzyme in the liver and intestine. nih.govselleckchem.compmda.go.jpmedchemexpress.comhiv.gov Its role as a CYP3A4 substrate means its own metabolism is mediated by this enzyme. nih.govdrugs.comnih.gov

As an inhibitor of CYP3A4 and the broader CYP3A family, Atazanavir can decrease the metabolic clearance of other drugs that are substrates of these enzymes. drugs.comnih.govasm.orgmedsinfo.com.au The inhibitory potency of Atazanavir against CYP3A activity was demonstrated in vitro using human liver microsomes, with studies showing that the potency is significantly increased by preincubation. nih.gov The IC₅₀ values for the inhibition of triazolam hydroxylation (a CYP3A-mediated process) were 5.7 µM without preincubation and 0.31 µM with preincubation. nih.gov This suggests a potential for mechanism-based inhibition.

Modulatory Effects of Atazanavir on Cytochrome P450 Isozymes
IsozymeEffectResearch FindingSource
CYP3A4 / CYP3ASubstrateAtazanavir is extensively metabolized by the hepatic CYP3A4 system. nih.govnih.govnih.gov
CYP3A4 / CYP3AInhibitorAtazanavir is an inhibitor of CYP3A4. The IC₅₀ for inhibiting triazolam hydroxylation was 0.31 µM with preincubation. drugs.comnih.govnih.gov
CYP2C8Weak InhibitorAtazanavir is described as a weak inhibitor of CYP2C8. drugs.comfda.govfda.govhivclinic.ca

Biochemical Consequences of Atazanavir's Off-Target Enzyme Interactions (Excluding Clinical Outcomes)

The off-target interactions of Atazanavir with UGT1A1 and CYP enzymes have direct biochemical consequences.

The most prominent biochemical consequence of Atazanavir's inhibition of UGT1A1 is the accumulation of unconjugated (indirect) bilirubin in the blood. nih.govnih.govfrontiersin.org UGT1A1 is the only enzyme that conjugates bilirubin, a breakdown product of heme. jhoponline.compharmgkb.org By competitively inhibiting this enzyme, Atazanavir prevents the conversion of bilirubin to its water-soluble glucuronide form. tandfonline.comportlandpress.com This leads to an increase in the plasma concentration of unconjugated bilirubin, a state known as hyperbilirubinemia. jhoponline.comnih.gov This elevation is a direct result of the enzyme inhibition and is not typically associated with other biochemical markers of liver injury. nih.govnih.gov

The biochemical consequence of Atazanavir's inhibition of CYP3A4 is the altered metabolism of other compounds that are substrates for this enzyme. drugs.commedsinfo.com.au When Atazanavir is present, the rate of CYP3A4-mediated metabolism of a co-administered substrate is reduced. nih.gov This leads to an increase in the plasma concentration and a decrease in the clearance of the affected substrate. nih.govasm.org For example, the co-administration of Atazanavir with the CYP3A substrate saquinavir (B1662171) resulted in a significant decrease in saquinavir's metabolic clearance. nih.gov This demonstrates a direct biochemical consequence on the metabolic pathway of a CYP3A4 substrate. Similarly, as a weak inhibitor of CYP2C8, Atazanavir can modestly reduce the metabolic rate of CYP2C8 substrates. drugs.comhivclinic.ca

Future Directions in Atazanavir Research

Rational Design of Next-Generation Atazanavir (B138) Derivatives to Overcome Resistance

The emergence of drug resistance in HIV-1 protease is a primary driver for the development of new therapeutic agents. Research is actively focused on the rational design of next-generation atazanavir derivatives that can effectively inhibit resistant protease variants. This involves a deep understanding of the molecular interactions between atazanavir and the protease active site, as well as the structural and chemical changes introduced by resistance mutations.

A key strategy in overcoming resistance is to design inhibitors that form robust interactions with the backbone of the protease enzyme. Since the backbone conformation is highly conserved even in mutant strains, inhibitors that target these interactions are less susceptible to resistance mutations that typically alter side-chain conformations. This "backbone binding" strategy has been a guiding principle in the design of newer protease inhibitors.

One approach to designing next-generation atazanavir derivatives involves modifying the P1' and P2' ligands of the molecule. For instance, the incorporation of biaryl P1' motifs has been explored to enhance binding affinity and overcome resistance. Further derivatization of these motifs has led to inhibitors with potent activity against multidrug-resistant HIV variants. Another innovative strategy has been the development of deuterated atazanavir, known as CTP-518. In this derivative, specific hydrogen atoms are replaced with deuterium, which can slow down the rate of metabolic degradation, leading to improved pharmacokinetic properties.

The primary atazanavir resistance mutation is I50L, which often occurs in combination with a compensatory mutation, A71V. nih.gov These and other mutations can reduce the binding affinity of atazanavir to the protease. The rational design of new derivatives must therefore consider the altered topography of the active site in the presence of these mutations. Computational modeling suggests that the bulky tert-butyl groups at the P2 and P2' positions of atazanavir may lead to steric clashes with the L50 residue in the mutant protease, contributing to reduced binding affinity. nih.gov

Table 1: Key Atazanavir Resistance Mutations and Their Impact

MutationClassificationImpact on Atazanavir SusceptibilityNotes
I50L MajorDecreasedSignature mutation for atazanavir resistance. nih.gov
N88S MajorDecreasedSelected as a major resistance mutation for atazanavir. mdpi.com
I84V MajorDecreasedA major resistance mutation for multiple protease inhibitors. mdpi.com
M46I/L MajorDecreasedCommonly occurring major drug-resistance mutations. nih.gov
V82A/F/T MajorDecreasedMutations at this position are selected by many protease inhibitors. nih.gov
L90M MajorDecreasedA common major drug-resistance mutation. nih.gov
A71V AccessoryCompensatoryOften accompanies the I50L mutation to restore viral fitness. nih.gov
L24I AccessoryDecreasedObserved as a minor mutation in resistance to atazanavir. mdpi.com
F53L AccessoryDecreasedAppears as a minor resistance mutation. mdpi.com

Exploration of Novel Binding Modes and Allosteric Inhibition Strategies for HIV-1 Protease

While current protease inhibitors, including atazanavir, primarily target the active site of HIV-1 protease, future research is exploring alternative binding modes and the potential for allosteric inhibition. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This approach offers the advantage of potentially being effective against active site mutations that confer resistance to traditional inhibitors.

Furthermore, structural studies of other protease inhibitors, such as darunavir, have revealed the existence of a second binding site on the flexible flap of the protease. nih.govnih.gov The binding of an inhibitor to this secondary site can induce conformational changes in the protease, suggesting a potential allosteric mechanism. nih.gov While there is currently no direct evidence of atazanavir or its derivatives binding to these specific allosteric sites, these findings open up new avenues for the rational design of atazanavir-based allosteric inhibitors.

The exploration of novel binding modes for atazanavir derivatives could involve computational screening for compounds that bind to these newly identified pockets. By targeting these allosteric sites, it may be possible to develop inhibitors that are less susceptible to the selective pressures that lead to resistance in active site-directed therapies.

Advancements in Computational Methodologies for Atazanavir-Related Research

Computational chemistry has become an indispensable tool in the field of HIV drug discovery, providing powerful methods for understanding drug-protein interactions and for the rational design of new inhibitors. In atazanavir-related research, a variety of computational techniques are being employed to investigate the mechanisms of resistance and to guide the development of next-generation derivatives.

Molecular docking is a widely used method to predict the binding orientation of small molecules, such as atazanavir and its analogs, to the active site of HIV-1 protease. nih.gov These studies can provide insights into the key interactions that contribute to binding affinity and can be used to screen virtual libraries of compounds for potential new inhibitors. nih.gov For example, a study involving the design of new atazanavir analogs used molecular docking to predict their binding energies, identifying a promising candidate, ATV7, with a lower estimated free binding energy than atazanavir itself. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the protease-inhibitor complex, allowing researchers to study the conformational changes and flexibility of the enzyme and the inhibitor over time. nih.gov MD simulations have been used to investigate the impact of resistance mutations on the binding of atazanavir, revealing how these mutations can alter the hydrogen bond and hydrophobic interaction networks within the active site. nih.gov These simulations can also help to elucidate the mechanisms by which distal mutations influence the dynamics of the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

Table 2: Examples of Computational Studies in Atazanavir Research

Computational MethodFocus of StudyKey Findings
Molecular Docking and Molecular Dynamics Design and evaluation of new atazanavir analogs as HIV protease inhibitors.Identified a new analog, ATV7, with a predicted lower free binding energy and potentially greater inhibitory ability than atazanavir. nih.gov
Molecular Dynamics and Binding Free Energy Analysis Understanding the drug binding mechanism of atazanavir to wild-type and a resistant variant (L38HL) of HIV-1 protease subtype C.Revealed that the L38HL insertion alters hydrogen bond and hydrophobic networks, increasing flexibility and affecting flap dynamics. nih.govnih.gov
Isothermal Titration Calorimetry and Computational Modeling Investigating the molecular basis for the increased susceptibility of atazanavir-resistant (I50L/A71V) isolates to other protease inhibitors.Showed that the bulky tert-butyl groups of atazanavir lead to steric clashes with the L50 residue in the mutant protease, reducing its binding affinity. nih.gov
Computational Analysis of Binding Pockets Identifying unique binding pocket mutations for different protease inhibitors, including atazanavir.Found that the L10I mutation was a unique binding pocket mutation associated with atazanavir in the analyzed crystal structures. nih.gov

Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Computational Chemistry for Atazanavir

The challenges posed by HIV drug resistance necessitate a multifaceted approach that integrates expertise from various scientific disciplines. The future of atazanavir research lies in the synergy between chemical biology, structural biology, and computational chemistry to unravel the complex mechanisms of resistance and to design more durable therapies.

Structural biology , primarily through X-ray crystallography, provides high-resolution three-dimensional structures of HIV-1 protease in complex with inhibitors like atazanavir. mdpi.com These structures are invaluable for visualizing the precise interactions at the atomic level, offering a static yet detailed snapshot of how the drug binds to its target. researchgate.net Furthermore, crystallographic studies of mutant proteases can reveal the structural basis of resistance, showing how mutations alter the active site and disrupt inhibitor binding. asm.org

Chemical biology encompasses the synthesis of novel atazanavir derivatives and the use of chemical probes to study the biological system. Medicinal chemists design and create new molecules with modified structures aimed at improving potency, pharmacokinetic properties, and resistance profiles. researchgate.net These new compounds are then evaluated for their ability to inhibit wild-type and resistant protease variants.

Computational chemistry serves as a bridge between the static structural information and the dynamic biological activity. As detailed in the previous section, computational methods allow researchers to model and simulate the behavior of the protease-inhibitor complex, predict the impact of mutations, and screen for new inhibitor candidates. researchgate.net

The integration of these three disciplines creates a powerful research pipeline. For instance, a crystal structure of a resistant protease variant can inform computational models to predict which modifications to the atazanavir scaffold might restore binding affinity. Chemical biologists can then synthesize these proposed derivatives, which are subsequently tested for their inhibitory activity. The most promising candidates can then be co-crystallized with the protease to validate the computational predictions and provide further structural insights for the next round of design. This iterative cycle of design, synthesis, testing, and structural analysis is crucial for the development of next-generation atazanavir derivatives that can effectively combat HIV drug resistance.

Q & A

Basic: How can researchers validate analytical methods for quantifying (3S,8S,9S,12R)-Atazanavir in pharmacokinetic studies?

Methodological Answer:
Validation should follow International Council for Harmonisation (ICH) guidelines, including linearity, precision, accuracy, and robustness assessments. A UPLC-MS method optimized via the Analytical Quality by Design (AQbD) framework is recommended. Key parameters include:

  • Linearity : Tested over 10–90 µg/mL with correlation coefficients >0.999 .
  • Precision : Relative standard deviation (RSD) ≤0.7% for intraday/interday variability .
  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : 2.68 µg/mL and 8.14 µg/mL, respectively, using signal-to-noise ratios .
  • Stress Testing : Evaluate degradation under acidic/basic conditions to confirm method specificity .

Advanced: What experimental design strategies optimize chromatographic methods for atazanavir analysis?

Methodological Answer:
Use Box-Behnken Design (BBD) within the AQbD framework to optimize critical method parameters (CMPs) such as organic modifier percentage, flow rate, and injection volume. For example:

  • Optimal Conditions : 10% organic modifier, 0.4 mL/min flow rate, 6 µL injection volume, achieving a retention time of 5.19 min .
  • Statistical Analysis : Apply ANOVA to validate the interaction between variables and ensure robustness .

Basic: How is X-ray crystallography utilized to characterize atazanavir’s molecular structure?

Methodological Answer:
High-resolution powder diffraction data (e.g., ICDD database entry 21-53847.98) provide precise bond distances and angles, enabling:

  • Structural Confirmation : Identification of stereochemical configuration (3S,8S,9S,12R) .
  • Target Binding Insights : Analysis of hydrogen-bonding networks and hydrophobic interactions for SARS-CoV-2 protease inhibition studies .

Advanced: What computational approaches support repurposing atazanavir for viral targets like SARS-CoV-2?

Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) with deep learning models to predict binding affinity to viral proteases.

  • Key Findings : Atazanavir shows high inhibitory potential against SARS-CoV-2 main protease (Mpro) due to complementary steric and electronic interactions .
  • Validation : Cross-validate computational results with in vitro enzymatic assays and cryo-EM structural data .

Advanced: How can conflicting clinical data on atazanavir’s cardiovascular effects be resolved?

Methodological Answer:
Address contradictions (e.g., reduced oxidative stress vs. elevated von Willebrand Factor [vWF]) through:

  • Multi-Omics Integration : Pair proteomic profiling (vWF levels) with transcriptomic data to identify pathways affected by atazanavir .
  • Longitudinal Studies : Monitor vascular function via flow-mediated dilation (FMD) and compare outcomes between atazanavir and non-protease inhibitor regimens .

Basic: What pharmacokinetic considerations are critical for atazanavir in hepatic impairment?

Methodological Answer:

  • Dose Adjustment : Avoid ritonavir boosting in moderate-severe hepatic impairment (Child-Pugh B/C) due to 42% increased AUC .
  • Monitoring : Track bilirubin levels (UGT1A1 inhibition) and use population pharmacokinetic models to individualize dosing .

Advanced: How can metabolomics elucidate atazanavir’s hepatotoxicity mechanisms?

Methodological Answer:

  • Global Metabolite Profiling : Use LC-MS/MS to identify lipid dysregulation (e.g., increased triglycerides) linked to mitochondrial toxicity .
  • Pathway Analysis : Map altered metabolites to oxidative stress (Nrf2 pathway) and bile acid homeostasis disruptions .

Basic: What clinical trial designs evaluate atazanavir’s efficacy in HAART regimens?

Methodological Answer:

  • Non-Inferiority Trials : Compare virologic failure rates (e.g., 21% for atazanavir vs. 34% for comparator PIs) using stratified Cox models .
  • Endpoint Selection : Include composite endpoints (e.g., viral rebound, discontinuation) and adjust for baseline CD4+ counts .

Advanced: How do gender differences impact atazanavir’s pharmacokinetics and efficacy?

Methodological Answer:

  • Stratified Analysis : In the ARIES trial, gender-specific differences in AUC and Cmin were assessed using mixed-effects models .
  • Hormonal Interactions : Investigate estrogen-mediated modulation of CYP3A4 activity via in vitro hepatocyte assays .

Advanced: What role does AI play in identifying atazanavir’s off-target effects?

Methodological Answer:

  • Deep Learning Models : Platforms like DeepTox predict off-target binding to kinases or GPCRs using structural fingerprints .
  • Experimental Validation : High-throughput screening (HTS) confirms AI-predicted interactions, e.g., ER stress modulation in cancer cells .

Basic: How is atazanavir’s stability assessed under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose atazanavir to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by UPLC-MS to quantify degradation products .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated storage conditions .

Advanced: What methodologies address perinatal pharmacokinetics of atazanavir?

Methodological Answer:

  • Population PK Modeling : Use NONMEM to estimate maternal-fetal transfer ratios and infant exposure via placental perfusion studies .
  • Ethical Frameworks : Adhere to FDA guidelines for pregnancy registries, excluding breastfeeding cohorts to avoid HIV transmission risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,8S,9S,12R)-Atazanavir
Reactant of Route 2
Reactant of Route 2
(3S,8S,9S,12R)-Atazanavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.